2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine
Overview
Description
2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, connected to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient cyclization and substitution reactions.
Types of Reactions:
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Reagents such as PhI(OAc)2 in combination with TEMPO are used for mild oxidation conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogenating agents or organometallic compounds are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Saturated heterocycles.
Substitution: Various functionalized derivatives of the original compound.
Scientific Research Applications
2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. The pyridine and oxadiazole rings can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The ethanamine group can form ionic bonds with negatively charged sites on proteins or enzymes, modulating their function .
Comparison with Similar Compounds
Pyridine derivatives: Compounds like 2-(pyridin-3-yl)ethanamine.
Oxadiazole derivatives: Compounds such as 3-(2-oxo-1,2,4-oxadiazol-5-yl)pyridine.
Uniqueness: 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine is unique due to the combination of the pyridine and oxadiazole rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with tailored biological and chemical activities.
Properties
IUPAC Name |
2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-4-3-8-12-9(13-14-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIMAHFYFVMXDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629724 | |
Record name | 2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-57-1 | |
Record name | 2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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